molecular formula C19H26O2 B14695774 Androst-4-enedione CAS No. 26264-53-9

Androst-4-enedione

Cat. No.: B14695774
CAS No.: 26264-53-9
M. Wt: 286.4 g/mol
InChI Key: WHLAPNCGIQVQHM-FLKCQLHMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Androst-4-enedione can be synthesized through microbial biotransformation processes. For instance, the biotransformation of dehydroepiandrosterone (DHEA) by microbial species such as Aspergillus and Fusarium can yield androst-4-ene-3,17-dione . The reaction conditions typically involve the use of specific microbial cultures under controlled conditions to achieve high yields.

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation processes. Microbial dehydrogenation involving C-1,2 positions is a significant reaction in steroid biotransformation, catalyzed by enzymes like 3-oxosteroid 1-dehydrogenase . These processes are efficient and economically viable, making them suitable for large-scale production.

Chemical Reactions Analysis

Properties

CAS No.

26264-53-9

Molecular Formula

C19H26O2

Molecular Weight

286.4 g/mol

IUPAC Name

(8S,9S,10R,13S,14S)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-2,3-dione

InChI

InChI=1S/C19H26O2/c1-18-8-3-4-14(18)13-6-5-12-10-16(20)17(21)11-19(12,2)15(13)7-9-18/h10,13-15H,3-9,11H2,1-2H3/t13-,14-,15-,18-,19-/m0/s1

InChI Key

WHLAPNCGIQVQHM-FLKCQLHMSA-N

Isomeric SMILES

C[C@@]12CCC[C@H]1[C@@H]3CCC4=CC(=O)C(=O)C[C@@]4([C@H]3CC2)C

Canonical SMILES

CC12CCCC1C3CCC4=CC(=O)C(=O)CC4(C3CC2)C

Origin of Product

United States

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